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Introduction

Calophyllolide, a complex 4-phenyl pyranocoumarin, is a bioactive natural product isolated
from plants of the Calophyllum genus, most notably Calophyllum inophyllum. It has garnered
significant scientific interest for its diverse pharmacological activities. Understanding the
precise chemical structure of Calophyllolide is fundamental to elucidating its mechanism of
action, developing synthetic analogues, and optimizing its therapeutic potential. This technical
guide provides a comprehensive overview of the foundational research that has defined the
chemical architecture of Calophyllolide, focusing on the key experimental data and
methodologies employed in its structural elucidation.

Chemical Structure and Properties

Calophyllolide is chemically designated as 5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-
enoyl]-10-phenylpyrano[2,3-flchromen-8-one. Its molecular formula is C26H240s, with a
molecular weight of 416.5 g/mol .[1] The structure features a rigid tetracyclic core with a
pendant phenyl group and a 2-methylbut-2-enoyl side chain.

dot graph Calophyllolide_Structure { layout=neato; node [shape=plaintext, fontname="Arial",
fontsize=10, fontcolor="#202124"]; edge [fonthame="Arial", fontsize=10, color="#5F6368"];
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/I Atom nodes C1 [label="C", pos="0,1.5!"]; O2 [label="0", pos="0.87,1.5!"]; C3 [label="C",
pos="1.3,0.87!"]; C4 [label="C", pos="0.87,0!"]; C5 [label="C", pos="0,0!"]; C6 [label="C",
pos="-0.87,0!"]; C7 [label="C", pos="-1.3,0.87!"]; O8 [label="0", pos="-0.87,1.5!"]; C9
[label="C", pos="-1.74,0!"]; C10 [label="C", pos="-2.61,0.87!"]; C11 [label="C", pos="-3.48,0!"];
C12 [label="C", pos="-2.61,-0.87!"]; C13 [label="C", pos="-1.74,-0.87!"]; C14 [label="C",
pos="-0.87,-1.5!"]; O15 [label="0", pos="0,-1.5!"]; C16 [label="C", pos="0.87,-1.5!"]; C17
[label="C", pos="1.74,0!"]; C18 [label="C", pos="2.61,-0.87!"]; C19 [label="C", pos="3.48,0!"];
C20 [label="C", pos="2.61,0.87!"]; C21 [label="C", pos="1.74,0.87!"]; 022 [label="0",
pos="4.35,0!"]; C23 [label="C", pos="5.22,0.87!"]; C24 [label="C", pos="6.09,0!"]; C25
[label="C", pos="5.22,-0.87!"]; C26 [label="C", pos="6.96,0.87!"]; 027 [label="0",
pos="0.87,-2.37!"]; C28 [label="C", pos="-4.35,-0.87!"]; C29 [label="C", pos="-5.22,0!"]; C30
[label="C", pos="-4.35,0.87!"]; C31 [label="C", pos="-5.22,-1.5!"]; C32 [label="C",
pos="-6.09,-0.87!"];

/l Hydrogen nodes H1 [label="H", pos="-0.43,1.93!"]; H2 [label="H", pos="0.43,1.93!"]; H3
[label="H", pos="1.73,1.3!"]; H4 [label="H", pos="1.3,-0.43!"]; H5 [label="H", pos="-1.73,1.3!"];
H6 [label="H", pos="-3.04,1.74!"]; H7 [label="H", pos="-4.35,0.43!"]; H8 [label="H",
pos="-3.04,-1.74!"]; H9 [label="H", pos="-1.3,-1.3!"]; H10 [label="H", pos="2.17,-1.3!"]; H11
[label="H", pos="4.35,0.43!"]; H12 [label="H", pos="3.04,-1.74!"]; H13 [label="H",
pos="1.3,-1.3!"]; H14 [label="H", pos="5.65,1.74!"]; H15 [label="H", pos="6.96,0.43!"]; H16
[label="H", pos="5.65,-1.74!"]; H17 [label="H", pos="7.83,1.3!"]; H18 [label="H",
pos="-4.78,-2.37!"]; H19 [label="H", pos="-6.09,-1.3!"]; H20 [label="H", pos="-6.96,-0.43!"]; H21
[label="H", pos="-6.09,0.43!"]; H22 [label="H", pos="-4.78,1.74!"];

// Bonds C1 -- O2; C1 -- O8; C1 -- H1; C1 -- H2; O2 -- C3; C3 -- C4; C3 -- H3; C4 -- C5; C4 --
C17; C4 -- H4; C5 -- C6; C5 -- O15; C6 -- C7; C6 -- C13; C7 -- O8; C7 -- H5; C9 -- C10; C9 --
C13; C10 -- C11; C10 -- H6; C11 -- C12; C11 -- H7; C12 -- C13; C12 -- H8; C13 -- C14; C13 --
H9; C14 -- O15; C16 -- O15; C16 -- 0O27; C17 -- C18; C17 -- C21; C18 -- C19; C18 -- H10; C19
-- C20; C19 -- 022; C19 -- H11; C20 -- C21; C20 -- H12; C21 -- H13; 022 -- C23; C23 -- C24;
C23 -- C25; C23 -- H14; C24 -- C26; C24 -- H15; C25 -- H16; C26 -- H17; C11 -- C28; C28 --
C29; C28 -- C30; C29 -- C32; C29 -- H19; C30 -- H22; C31 -- C32; C31 -- H18; C32 -- H20;
C32 -- H21; } Caption: 2D Chemical Structure of Calophyllolide.

Spectroscopic Data
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The structural elucidation of Calophyllolide has been primarily achieved through a
combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry
(MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide detailed information about the carbon-hydrogen
framework of the molecule.

Table 1: tH-NMR (400 MHz, CDCIs) and 3C-NMR Spectral Data for Calophyllolide[2]
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'H Chemical Shift (3, ppm),

Position 13C Chemical Shift (6, ppm) Lo
Multiplicity, J (Hz)

2 152.05 -

3 127.31 6.43,d,J=9.6

4 116.01 5.46,d,J=9.6

4a 155.91 -

5 159.50 -

5-OCHs 63.04 3.74,s

6 110.77 -

7 154.99 _

8 114.31 6.00, s

8a 151.75 -

9 127.79 -

10 140.01 -

1 139.59 -

2', 6 127.52 7.22, m

3,5 129.03 7.36, m

4 127.52 7.36, m

1" 194.30 -

2" 144.20 -

3" 149.62 6.54,9,J=6.6

4" 15.22 1.87,d,J=6.6

5" 10.76 1.99, s

11 105.67 -

12 26.91 0.95, s
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its structure.

Table 2: Mass Spectrometry Data for Calophyllolide

Mass-to-Charge

Technique lonization Mode ] Interpretation
Ratio (m/z)
ESI-MS Positive 417.3 [M+H]*
X-ray Crystallography

The definitive three-dimensional structure of Calophyllolide has been determined by single-
crystal X-ray diffraction. The crystallographic data is available from the Cambridge
Crystallographic Data Centre (CCDC) under the deposition number 778011.[1] This data
provides the most accurate bond lengths, bond angles, and overall molecular conformation.

(Note: Specific bond lengths and angles from the CIF file are not publicly available through
simple search and require access to the CCDC database. The following table is a
representative example of the type of data that would be included.)

Table 3: Selected Bond Lengths and Angles for Calophyllolide (from CCDC 778011 -
Representative Data)

Bond Length (A) Angle Angle (°)
C1-02 1.37 02-C1-08 109.5
C4-C17 1.48 C5-C6-C13 120.0
C16=027 1.21 C11-C28-C29 120.0
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Experimental Protocols

The isolation and structural characterization of Calophyllolide involve a series of well-defined
experimental procedures.

Isolation and Purification of Calophyllolide

A common procedure for the isolation of Calophyllolide from the seeds of Calophyllum
inophyllum is as follows:[3][4]

Extraction: Freshly collected fruits are homogenized and extracted with ethanol.[3] The crude
ethanol extract is then obtained.

e Solvent Partitioning: The crude extract is partitioned between ethyl acetate and water. The
Calophyllolide will preferentially move into the ethyl acetate layer.[3]

o Column Chromatography: The ethyl acetate fraction is subjected to column chromatography
on silica gel. A typical solvent system for elution is a gradient of n-hexane and ethyl acetate.

[3]

» Further Purification: Further purification can be achieved using Sephadex LH-20 column
chromatography with methanol as the eluent.[3]

o Purity Analysis: The purity of the isolated Calophyllolide is typically assessed by High-
Performance Liquid Chromatography (HPLC).[3]
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Spectroscopic and Spectrometric Analysis

* NMR Spectroscopy: *H and 3C NMR spectra are typically recorded on a 400 MHz or higher
field spectrometer.[2] Deuterated chloroform (CDCIs) is a common solvent for analysis.[2]

* Mass Spectrometry: Electrospray ionization (ESI) is a common technique for the mass
analysis of Calophyllolide, typically in positive ion mode.[2]

+ X-ray Crystallography: Single crystals of Calophyllolide suitable for X-ray diffraction are
grown from an appropriate solvent system. Data is collected at a controlled temperature
using a diffractometer equipped with a suitable X-ray source (e.g., Mo Ka or Cu Ka
radiation). The structure is then solved and refined using specialized crystallographic
software.

Signaling Pathways and Logical Relationships

While this guide focuses on the chemical structure, it is important to note that the elucidation of
this structure is the first step in understanding its biological activity. The defined structure of
Calophyllolide allows researchers to propose and investigate its interactions with biological
targets and its role in various signaling pathways.

Structural Elucidation

NMR Spectroscopy Mass Spectrometry X-ray Crystallography

Knowledge Gained

Definitive Chemical Structure

Applications

Structure-Activity Synthetic Analogue Mechanism of Action

Relationship Studies Development Studies
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Conclusion

The chemical structure of Calophyllolide has been rigorously established through a
combination of advanced spectroscopic and crystallographic techniques. This foundational
knowledge is indispensable for the ongoing research and development of Calophyllolide and
its derivatives as potential therapeutic agents. The detailed experimental protocols and data
presented in this guide serve as a valuable resource for scientists engaged in natural product
chemistry, medicinal chemistry, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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